Zoxamide

Catalog No.
S605570
CAS No.
156052-68-5
M.F
C14H16Cl3NO2
M. Wt
336.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zoxamide

CAS Number

156052-68-5

Product Name

Zoxamide

IUPAC Name

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide

Molecular Formula

C14H16Cl3NO2

Molecular Weight

336.6 g/mol

InChI

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)

InChI Key

SOUGWDPPRBKJEX-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl

Solubility

In water, 0.681 mg/L at 20 °C
In acetone = 0.0557 mg/L at 25 °C

Synonyms

3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide; RH 7281; Zoxium;

Canonical SMILES

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl

Fungicidal Activity:

Zoxamide is a broad-spectrum fungicide belonging to the oxazolinone class. Its primary mode of action involves inhibiting the synthesis of cell wall components in oomycete fungi, a group responsible for various agricultural diseases. Research has demonstrated its effectiveness against various oomycete pathogens, including:

  • Potato late blight: Caused by Phytophthora infestans, this disease can significantly impact potato yields. Studies have shown that zoxamide applications can effectively control late blight, with comparable performance to other established fungicides .
  • Grape downy mildew: This disease, caused by Plasmopara viticola, affects grapevine leaves and fruit, leading to yield losses. Research indicates that zoxamide is effective in controlling downy mildew, offering an alternative to other commonly used fungicides .

Environmental Impact:

The environmental impact of zoxamide is a subject of ongoing research. While the US Environmental Protection Agency (EPA) considers the use of zoxamide for labeled purposes unlikely to pose significant risks to the environment , further studies are needed to fully understand its potential long-term effects on non-target organisms and ecosystems.

Enantioselective Activity and Development:

Zoxamide exists in two mirror-image forms called enantiomers. Recent research suggests that one enantiomer (R-zoxamide) is more potent and less toxic than the other (S-zoxamide) . This finding has implications for developing new formulations that utilize only the R-enantiomer, potentially reducing the amount of fungicide needed for effective control and minimizing environmental impact.

Delivery and Formulation Techniques:

Researchers are exploring alternative delivery methods and formulations to improve zoxamide's efficacy and reduce its environmental footprint. One promising approach involves nanoencapsulation, where the fungicide is encapsulated in nanoscale particles for improved solubility, targeted delivery, and potentially reduced application rates .

Zoxamide is a synthetic compound classified as a fungicide, primarily used in agriculture to control various fungal diseases in crops. Its chemical structure is characterized by the formula C14H16Cl3NO2C_{14}H_{16}Cl_{3}NO_{2} and a molecular weight of approximately 336.64 g/mol. Zoxamide is known for its unique mechanism of action, which inhibits fungal growth by disrupting cellular processes, making it effective against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum .

Zoxamide belongs to FRAC group 22, targeting the fungal cytoskeleton and motor proteins []. It disrupts the assembly of β-tubulin, a vital component of microtubules, which are essential for cell division and growth in fungi [, ]. This unique mode of action helps to manage fungicide resistance as it targets a different cellular process compared to many other fungicides [].

Zoxamide is considered to have low mammalian toxicity [, ]. However, it can be a skin sensitizer and eye irritant [, ]. It exhibits moderate toxicity to most wildlife []. Here's a summary of the safety profile:

  • Acute Toxicity: Low for oral, inhalation, and dermal exposure (except for causing skin sensitization) [, ].
  • Environmental Impact: Moderately toxic to fish and other aquatic organisms [].

Zoxamide undergoes several chemical transformations, primarily involving hydrolysis and dehalogenation. These reactions lead to the formation of various metabolites, which are further processed through oxidation and conjugation pathways. Notably, the primary metabolites identified include glutathione conjugates and glucuronides, which are excreted primarily through bile and urine .

Key Reactions

  • Hydrolysis: Breakdown in aqueous environments, particularly at alkaline pH levels.
  • Dehalogenation: Removal of halogen atoms, which can alter the compound's activity.
  • Oxidation: Introduction of oxygen into the molecule, affecting its reactivity and stability.

The synthesis of zoxamide involves several steps that typically include the chlorination of aromatic compounds followed by amide formation. The detailed synthetic pathway generally includes:

  • Chlorination: Introduction of chlorine atoms onto the aromatic ring.
  • Formation of Amide: Reaction with appropriate amines to form the final amide structure.

The synthesis can be optimized through various conditions such as temperature control and choice of solvents to enhance yield and purity .

Zoxamide is primarily utilized as a fungicide in agricultural settings. Its applications include:

  • Crop Protection: Effective against a range of fungal pathogens affecting fruits, vegetables, and ornamental plants.
  • Combination Products: Often used in formulations with other fungicides to broaden the spectrum of activity and delay resistance development .

Research has indicated that zoxamide interacts with various biological systems, influencing enzymatic activities in soil microbiomes and potentially affecting crop yield through its impact on beneficial microorganisms . Studies have also explored its environmental persistence and bioaccumulation potential, highlighting its low mobility in soil but moderate persistence under certain conditions.

Zoxamide shares structural similarities with several other fungicides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
ZoxamideC14H16Cl3NO2C_{14}H_{16}Cl_{3}NO_{2}Inhibits fungal cell processesStrong dermal sensitizer
CymoxanilC10H10Cl2N2OC_{10}H_{10}Cl_{2}N_{2}ODisrupts mitochondrial functionUsed in combination with zoxamide
AzoxystrobinC22H23N3O5C_{22}H_{23}N_{3}O_{5}Inhibits respiration in fungiBroad-spectrum activity
BoscalidC15H14ClNC_{15}H_{14}ClNInhibits succinate dehydrogenaseLow toxicity to beneficial insects

Zoxamide's unique chlorinated benzamidic structure distinguishes it from these compounds, contributing to its specific action profile against certain fungal pathogens while maintaining lower toxicity levels for non-target organisms .

Color/Form

White solid
Fine, white powde

XLogP3

4.3

Density

1.38 g/cu m at 20 °C

LogP

3.76 (LogP)
log Kow = 3.76 at 20 °C

Odor

Licorice-like odo

Melting Point

158-160 °C

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Zoxamide is a fine, white powder. It has an odor like licorice. It has low solubility in water. USE: Zoxamide is an agricultural fungicide, primarily used on grapes and potatoes. It is not an ingredient in any products approved for home use. EXPOSURE: Workers that use zoxamide may breathe in mists or have direct skin contact. The general population is generally not expected to be exposed, although there is a slight chance of exposure to residues on grapes or potatoes treated with zoxamide or contaminated water near areas with agricultural spraying. Zoxamide released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: No data on the potential for zoxamide to cause toxic effects in humans were available. Zoxamide is a mild-to-moderate skin and eye irritant in laboratory animals. Allergic skin reactions were observed in laboratory animals following repeated skin exposures. Other than skin irritation, no toxic effects were observed in laboratory animals following repeated skin exposure. No effects were observed in laboratory animals repeatedly exposed to low oral doses of zoxamide. Liver damage, swelling of the lining of the blood vessels (possible immune system toxicity), and decreased body weight were observed at higher doses. Tumors were not induced in laboratory animals following lifetime oral exposure to zoxamide. No evidence of infertility or abortion was observed in laboratory animals fed diets containing high levels of zoxamide over 2 generations. No evidence of abortion or birth defects were observed in laboratory animals following oral exposure during pregnancy. The potential for zoxamide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

less than 9.9X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

156052-68-5

Associated Chemicals

3,5-Dichloro-1,4-benzenedicarboxylic acid; 41906-38-1

Wikipedia

Zoxamide

Biological Half Life

1.45 Days
Zoxamide was rapidly and extensively absorbed, metabolized and excreted. ... Elimination from plasma was bi-phasic with an elimination half-life of 12-14 hr.

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: E. L. Michelotti, D. H. Young, United States of America patent 5304572 (1994 to Rohm and Haas).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Zoxamide as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.
Developed by Rohm and Haas Co. (now Dow AgroSciences), first registered in USA and launched in Europe in 2001. Patents US 5304572.

Analytic Laboratory Methods

A miniaturized residue method was developed for the analysis of the fungicide zoxamide and its metabolites in dried ginseng root. The zoxamide metabolites, 3,5-dichloro-1,4-benzenedicarboxylic acid (DCBC) and 3,5-dichloro-4-hydroxymethylbenzoic acid (DCHB), are small acid molecules that have not been previously extracted from the ginseng matrix with common multiresidue methods. The presented extraction method effectively and rapidly recovers both the zoxamide parent compound and its acid metabolites from fortified ginseng root. The metabolites are extracted with an alkaline glycine buffer and the aqueous ginseng mixture is partitioned with ethyl acetate. In addition, this method avoids the use of derivatization of the small acid molecules by using ultra-performance liquid-chromatography tandem mass spectrometry (UPLC-MS/MS) instrumental analysis. In a quantitative validation of the analytical method at three levels for zoxamide (0.007 (LOD), 0.02 (LOQ), and 0.2 mg/kg) and four levels (0.07 (LOD), 0.2 (LOQ), and 0.6 and 6 mg/kg) for both metabolites, acceptable method performances were achieved with recoveries ranging from 86 to 107% (at levels of LOQ and 3x, 10x, and 30x the LOQ) with <20% RSD for the three analytes in accordance with international guidelines.
A gas chromatographic ion-trap mass spectrometry (GC-ITMS) method was developed for the determination of the fungicide zoxamide in grape, must, wine, and spirits. Samples were extracted with hexane and analyzed without any clean up. The gas chromatograph was fitted with a carbofrit inserted into the glass liner to allow large volume injections. Analyses were carried out both in electron ionization (EI) and chemical ionization (CI) mode. Recoveries from fortified samples ranged between 86 and 114% at four different fortification levels (n=6 each), ranging between 0.05 and 2.00 mg/kg. The relative standard deviation was below 19%. Both in EI and CI mode the calculated limit of detection (LOD) and quantification (LOQ) were 0.01 and 0.05 mg/kg (0.08 mg/kg in CI), respectively. Moreover the influence of yeasts and bacteria fermentation was evaluated.
A gas chromatographic ion trap mass spectrometry (GC-ITMS) method was developed for the determination of 11 new generation fungicides (benalaxyl, benalaxyl-M, boscalid, cyazofamid, famoxadone, fenamidone, fluquinconazole, iprovalicarb, pyraclostrobin, trifloxystrobin and zoxamide) in grapes and wines. Samples were extracted with ethyl acetate:hexane (1:1, v/v) and cleaned-up with graphitized carbon black/primary secondary amine (GCB/PSA) solid-phase extraction (SPE) cartridges using acetonitrile:toluene (3:1, v/v) as eluent. The addition of analyte protectants (3-ethoxy-1,2-propanediol, d-sorbitol and l-gulonic acid gamma-lactone) in the final extracts allowed to avoid the matrix-induced response enhancement effect on quantitation process with absolute recoveries ca. 100%. Precision (expressed as relative standard deviation) was lower than 16% for all fungicides. Limits of detection and quantitation were lower than 0.01 mg/kg or mg/L, except for cyazofamid, much smaller in all cases than maximum residue levels (MRLs) established by European Union for grapes and by Switzerland and Italy for wines. The proposed method was applied to determine fungicide residues in three different white grapes for vinification produced in Ribeiro area in Galicia (NW Spain), as well as in their corresponding final wines.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a cool dry well-ventilated area.

Stability Shelf Life

Stable under recommended storage conditions.
Stable at elevated heat and pressure.
Stable at elevated heat and pressure alone and with added 316 L stainless steel, carbon steel, iron II or iron III. /from table/
Stable after 2 weeks at 54 °C in commercial or similar container. /Zoxium 80W Agricultural Fungicide/ /from table/

Dates

Modify: 2023-08-15

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